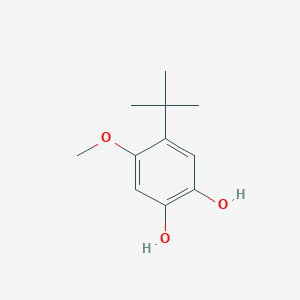

4-tert-Butyl-5-methoxycatechol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-Butyl-5-methoxycatechol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607537. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Mechanism of Action

4-tert-Butyl-5-methoxycatechol is a derivative of catechol, characterized by its two hydroxyl groups that facilitate its role as a reducing agent and radical scavenger. Its chemical structure allows it to interact with reactive monomers, inhibiting their polymerization and serving as an antioxidant in radical reactions.

Mechanism of Action:

- Polymerization Inhibition: TBC prevents the polymerization of reactive monomers such as butadiene and styrene, making it valuable in the production of various polymers.

- Enzyme Inhibition: It inhibits the activity of tyrosinase, an enzyme involved in melanin production, which has implications in skin depigmentation treatments .

- Antioxidant Activity: TBC scavenges free radicals, interrupting radical chain reactions and mitigating oxidative stress in biological systems.

Chemistry

TBC is employed as an antioxidant in radical reactions, particularly in deiodination processes. It acts as a hydrogen atom donor in organic synthesis, facilitating the reduction of alkyl halides and promoting radical cyclizations.

Biology

In biological research, TBC's ability to inhibit tyrosinase has been explored for its potential as a depigmenting agent. Studies have shown that TBC can significantly reduce melanin production in cell cultures .

Medicine

The antioxidant properties of TBC are being investigated for therapeutic applications, particularly in conditions associated with oxidative stress. Its role in inhibiting enzymatic activity suggests potential use in dermatological formulations aimed at treating hyperpigmentation .

Industry

TBC is utilized as a polymerization inhibitor in the production of various materials. It helps prevent degradation due to oxidation when incorporated into polymers. Additionally, it is used in deodorant compositions for its effective malodor control properties .

Case Studies

Case Study 1: Polymer Production

In laboratory settings, TBC has been tested as an inhibitor during the processing of liquid pyrolysis products. Results indicated high efficiency in preventing undesired polymerization at elevated temperatures, demonstrating its industrial relevance.

Case Study 2: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by TBC revealed that it effectively reduces melanin synthesis in vitro. This property was further explored for developing skin-lightening products .

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Antioxidant for radical reactions | Scavenges free radicals |

| Biology | Tyrosinase inhibitor | Reduces melanin production |

| Medicine | Therapeutic antioxidant | Mitigates oxidative stress |

| Industry | Polymerization inhibitor | Prevents degradation |

属性

CAS 编号 |

91352-66-8 |

|---|---|

分子式 |

C11H16O3 |

分子量 |

196.24 g/mol |

IUPAC 名称 |

4-tert-butyl-5-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,12-13H,1-4H3 |

InChI 键 |

QKPHPJQVAIJIOL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)O)O |

规范 SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)O)O |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。